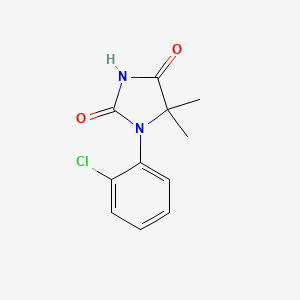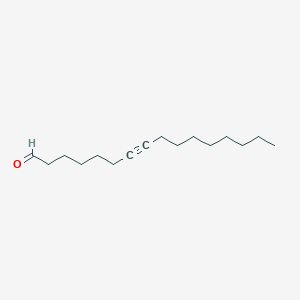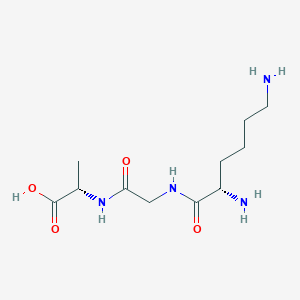
7-Methyl-2,3,5,7a-tetrahydro-1h-pyrrolizin-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-ol is a heterocyclic compound with the molecular formula C8H13NO It is a derivative of pyrrolizine and features a hydroxyl group at the first position and a methyl group at the seventh position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-ol can be achieved through several synthetic routes. One common method involves the reduction of 7-methyl-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-one using a reducing agent such as sodium borohydride (NaBH4) under mild conditions. The reaction typically takes place in an alcohol solvent like methanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation of the corresponding ketone using a palladium catalyst under hydrogen gas. This method allows for efficient and large-scale production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methyl group at the seventh position can undergo electrophilic substitution reactions, such as halogenation using bromine (Br2) or chlorination using chlorine (Cl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: 7-Methyl-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-one.
Reduction: 7-Methyl-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-amine.
Substitution: 7-Bromo-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-ol.
Aplicaciones Científicas De Investigación
7-Methyl-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 7-Methyl-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-ol involves its interaction with specific molecular targets. The hydroxyl group at the first position allows it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity or receptor binding. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Retronecine: A related pyrrolizidine alkaloid with similar structural features but lacking the methyl group at the seventh position.
Heliotridine: Another pyrrolizidine derivative with a hydroxyl group at the first position but different substituents at other positions.
Lycopsamine: A pyrrolizidine alkaloid with similar biological activity but a different substitution pattern.
Uniqueness
7-Methyl-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a hydroxyl and a methyl group allows for diverse chemical reactivity and potential biological activity .
Propiedades
Número CAS |
45736-14-9 |
|---|---|
Fórmula molecular |
C8H13NO |
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
7-methyl-2,3,5,8-tetrahydro-1H-pyrrolizin-1-ol |
InChI |
InChI=1S/C8H13NO/c1-6-2-4-9-5-3-7(10)8(6)9/h2,7-8,10H,3-5H2,1H3 |
Clave InChI |
WZHPCLWXQJYMIQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCN2C1C(CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![O-[2-(Benzoylsulfanyl)ethyl] benzenecarbothioate](/img/structure/B14653968.png)
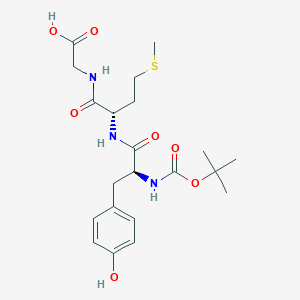

![8-Methyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one](/img/structure/B14653988.png)

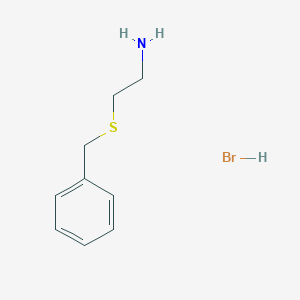
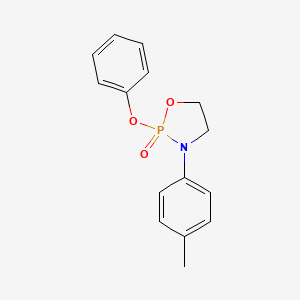
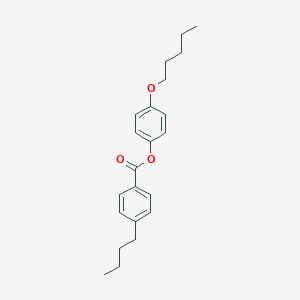

![1H-Indole-2-carboxylic acid, 3-[chloro(2-chlorophenyl)methyl]-1-methyl-](/img/structure/B14654026.png)
